molecular formula C12H10N2O2 B14653777 6,7-Dihydropyrimido[6,1-a]isoquinoline-2,4-dione CAS No. 40721-56-0

6,7-Dihydropyrimido[6,1-a]isoquinoline-2,4-dione

Cat. No.: B14653777
CAS No.: 40721-56-0
M. Wt: 214.22 g/mol
InChI Key: QPQYAYRVSWAGBN-UHFFFAOYSA-N
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Description

6,7-Dihydropyrimido[6,1-a]isoquinoline-2,4-dione is a heterocyclic compound that belongs to the class of pyrimidoisoquinolines This compound is characterized by a fused ring system that includes a pyrimidine ring and an isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydropyrimido[6,1-a]isoquinoline-2,4-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one with 2,4,6-trimethylaniline . The reaction is carried out in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydropyrimido[6,1-a]isoquinoline-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4)

    Reducing agents: Lithium aluminum hydride (LiAlH4)

    Bases: Sodium hydride (NaH)

    Solvents: Dimethylformamide (DMF), methanol, dichloromethane

Major Products Formed

The major products formed from these reactions include pyridine-3,4-dicarboxylic acid, tetrahydro derivatives, and various substituted isoquinolines.

Scientific Research Applications

6,7-Dihydropyrimido[6,1-a]isoquinoline-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6,7-Dihydropyrimido[6,1-a]isoquinoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it has been shown to inhibit G-protein-coupled receptors (GPCRs) involved in inflammatory and fibrotic diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydropyrimido[6,1-a]isoquinoline-2,4-dione is unique due to its specific ring structure and the presence of functional groups that allow for diverse chemical modifications. This makes it a valuable compound for the development of new drugs and materials.

Properties

CAS No.

40721-56-0

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

6,7-dihydropyrimido[6,1-a]isoquinoline-2,4-dione

InChI

InChI=1S/C12H10N2O2/c15-11-7-10-9-4-2-1-3-8(9)5-6-14(10)12(16)13-11/h1-4,7H,5-6H2,(H,13,15,16)

InChI Key

QPQYAYRVSWAGBN-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC(=O)NC2=O)C3=CC=CC=C31

Origin of Product

United States

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